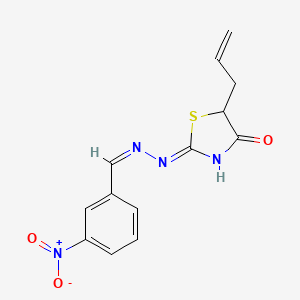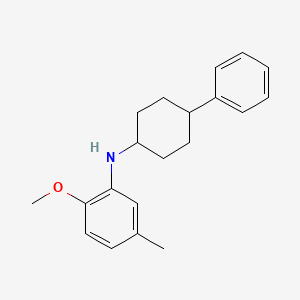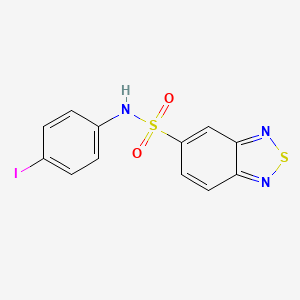![molecular formula C20H23FN2O2 B6060482 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)
7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. In 5]decane.
Mecanismo De Acción
The mechanism of action of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division. This could explain its activity against cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane have not been extensively studied. However, it has been reported to have cytotoxic and antimicrobial activity, as well as activity against Leishmania donovani. Further studies are needed to elucidate the exact biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential as a lead compound for drug discovery and development. Its activity against cancer cells and other rapidly dividing cells make it a promising candidate for the development of anticancer and antiparasitic drugs. However, one limitation of using the compound in lab experiments is its relatively complex synthesis method, which may limit its availability for use in high-throughput screening assays.
Direcciones Futuras
There are several future directions for the study of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane. One direction is the development of more efficient and scalable synthesis methods to increase the availability of the compound for use in drug discovery and development. Another direction is the elucidation of the exact mechanism of action of the compound, which could lead to the development of more potent and selective derivatives. Additionally, further studies are needed to explore the biochemical and physiological effects of the compound, as well as its potential applications in other areas such as antimicrobial and antiparasitic drug development.
Métodos De Síntesis
The synthesis of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane has been reported in the literature. The synthesis involves the reaction of 4-fluorobenzylamine with 2-furoyl chloride in the presence of a base, followed by the cyclization of the resulting intermediate with 1,3-dibromo-2-propanol. The final product is obtained in good yield and purity.
Aplicaciones Científicas De Investigación
7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been reported to have antibacterial activity against Gram-positive bacteria. In addition, it has been found to have activity against the parasitic protozoan Leishmania donovani, which causes visceral leishmaniasis.
Propiedades
IUPAC Name |
[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-17-6-4-16(5-7-17)13-22-10-2-8-20(14-22)9-11-23(15-20)19(24)18-3-1-12-25-18/h1,3-7,12H,2,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJLKJTEBAJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CO3)CN(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6060410.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)

![N-cyclohexyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6060439.png)
![7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B6060449.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B6060453.png)

![N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6060468.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,5-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060473.png)
![3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6060477.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060501.png)